molecular formula C40H36N2S4Sn2 B11971418 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane CAS No. 2591-33-5

1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane

Cat. No.: B11971418
CAS No.: 2591-33-5
M. Wt: 910.4 g/mol
InChI Key: DOICFEXUJKISKP-UHFFFAOYSA-L
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Description

1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is a complex organotin compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a central tin atom bonded to phenyl groups and sulfur-containing ligands, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane typically involves the reaction of triphenyltin chloride with sulfur-containing ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur species.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane involves its interaction with molecular targets through coordination chemistry. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,10,10,10-Hexaphenyl-4,7-dioxa-1,10-diphosphoniadecane dibromide: Similar in structure but contains phosphorus atoms instead of sulfur.

    Hexaphenyl-1,3-butadiene derivative: Shares the hexaphenyl motif but differs in the central framework.

    1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl: Contains phosphorus atoms and has a different central structure.

Uniqueness

1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.

Properties

CAS No.

2591-33-5

Molecular Formula

C40H36N2S4Sn2

Molecular Weight

910.4 g/mol

IUPAC Name

triphenylstannyl N-[2-(triphenylstannylsulfanylcarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/6C6H5.C4H8N2S4.2Sn/c6*1-2-4-6-5-3-1;7-3(8)5-1-2-6-4(9)10;;/h6*1-5H;1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;;;;2*+1/p-2

InChI Key

DOICFEXUJKISKP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=S)NCCNC(=S)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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